
rac 1-Hydroxy Ketorolac Methyl Ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Hydroxy Ketorolac Methyl Ester-d3: is a deuterated derivative of rac 1-Hydroxy Ketorolac Methyl Ester. It is a labeled analogue used primarily in scientific research. The compound has a molecular formula of C16H12D3NO4 and a molecular weight of 288.31 . It is often utilized in proteomics research and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Hydroxy Ketorolac Methyl Ester-d3 involves the incorporation of deuterium atoms into the molecular structure of rac 1-Hydroxy Ketorolac Methyl Ester. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production is carefully monitored to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Hydroxy Ketorolac Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
rac 1-Hydroxy Ketorolac Methyl Ester-d3 is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of rac 1-Hydroxy Ketorolac Methyl Ester-d3 is similar to that of ketorolac. It acts by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition results in reduced inflammation, pain, and fever . The deuterated form allows for more precise tracking and analysis in metabolic studies.
Comparación Con Compuestos Similares
- rac 1-Hydroxy Ketorolac Methyl Ester
- Ketorolac
- 4-Hydroxy Ketorolac
- 1-Keto Ketorolac
- rac Ketorolac-d4
- Ketorolac-d5
Uniqueness: rac 1-Hydroxy Ketorolac Methyl Ester-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate analytical measurements in research applications. This makes it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways.
Propiedades
Número CAS |
1794752-29-6 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
288.317 |
Nombre IUPAC |
trideuteriomethyl 5-benzoyl-1-hydroxy-2,3-dihydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-21-15(19)16(20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8,20H,9-10H2,1H3/i1D3 |
Clave InChI |
BVOPXASBFYEPRL-FIBGUPNXSA-N |
SMILES |
COC(=O)C1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)O |
Sinónimos |
5-Benzoyl-1-hydroxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Methyl Ester-d3; Ketorolac Impurity G-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
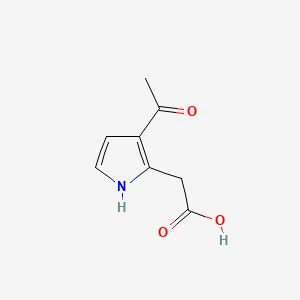

![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586606.png)
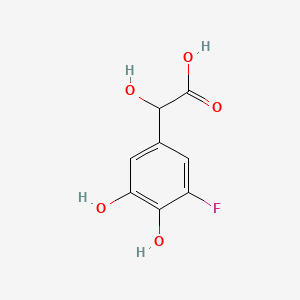
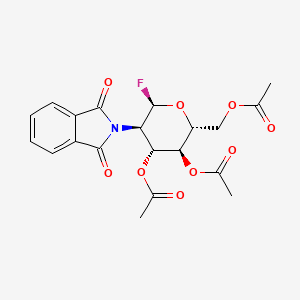
![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
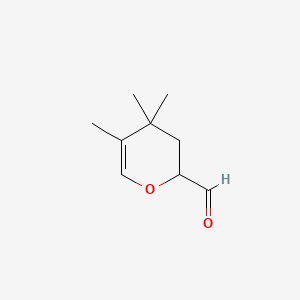
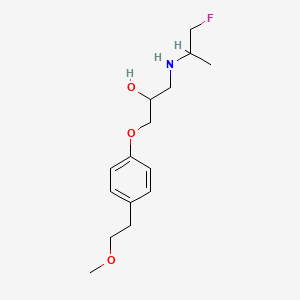
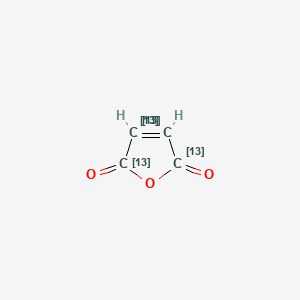
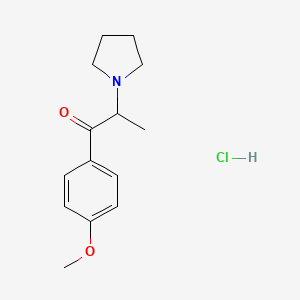
![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)
